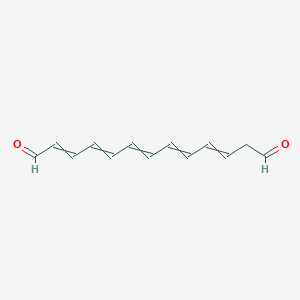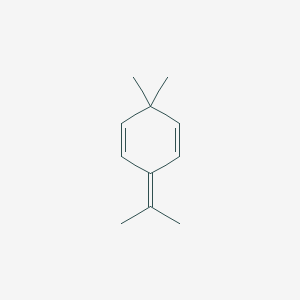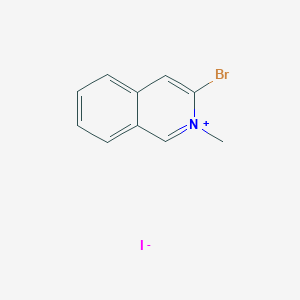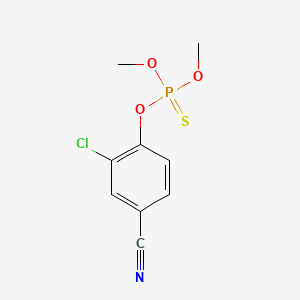
3-Methyl-3-sulfanylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-sulfanylbutan-2-ol is an organic compound with the molecular formula C5H12OS. It is a volatile organic compound found in various natural sources such as coffee, passion fruit juice, beer, and domestic cat urine . This compound is characterized by the presence of a hydroxyl group (-OH) and a sulfanyl group (-SH) attached to a butane backbone, making it a primary alcohol and an alkanethiol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-sulfanylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with hydrogen sulfide (H2S) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-sulfanylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form a corresponding thiol or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 3-methyl-3-sulfanylbutan-2-one.
Reduction: Formation of 3-methyl-3-sulfanylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-sulfanylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a metabolite in plants and mammals.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of flavors and fragrances due to its unique odor profile.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-sulfanylbutan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups enable the compound to participate in various biochemical reactions, including redox processes and enzyme-mediated transformations. These interactions can modulate cellular functions and contribute to the compound’s biological effects, such as its antioxidant and antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-sulfanylbutan-1-ol: An alkanethiol with a similar structure but with the hydroxyl group at a different position.
3-Sulfanyl-2-methylbutan-1-ol: Another related compound with a different arrangement of the hydroxyl and sulfanyl groups.
Uniqueness
3-Methyl-3-sulfanylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyl and sulfanyl group on a butane backbone allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Eigenschaften
CAS-Nummer |
63348-20-9 |
|---|---|
Molekularformel |
C5H12OS |
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
3-methyl-3-sulfanylbutan-2-ol |
InChI |
InChI=1S/C5H12OS/c1-4(6)5(2,3)7/h4,6-7H,1-3H3 |
InChI-Schlüssel |
GYMWUDSTDNJVRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)(C)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)

![Tetrapropan-2-yl [propane-1,3-diylbis(azanediylsulfanediyl)]bis(phosphonate)](/img/structure/B14503861.png)
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)



![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)


![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
